molecular formula C25H18N2O3S B2417988 4-[(E)-2-(4-nitrophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866133-75-7

4-[(E)-2-(4-nitrophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Cat. No. B2417988
CAS RN: 866133-75-7
M. Wt: 426.49
InChI Key: AHEVXDVPJSQAQW-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-2-(4-nitrophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, abbreviated as 4NEPE-6P2DHQ, is a novel small molecule found to have a variety of applications in scientific research. It is a heterocyclic compound belonging to the thieno[3,2-c]quinoline family and its synthesis involves the condensation of 2-nitrobenzaldehyde and 4-nitrophenyl ethynyl ether in the presence of an acid catalyst. 4NEPE-6P2DHQ has been found to have a wide range of applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Photophysical Properties

  • 4-[(E)-2-(4-nitrophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline and similar compounds have been studied for their photophysical behaviors. They exhibit dual emissions (normal emission and Excited-state intramolecular proton transfer (ESIPT) emission) and large Stokes' shift emission patterns. These emissions depend on solvent polarity, and the compounds are thermally stable up to 300°C (Padalkar & Sekar, 2014).

Structural and Optical Properties

  • The structural and optical properties of derivatives of this compound have been analyzed in thin film form. The films were found to be polycrystalline in their powder form and exhibit specific absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength. These properties are essential for determining the type of electron transition and optical energy gaps (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antimicrobial Activity

  • Some derivatives have been studied for their in vitro antimycobacterial activity against Mycobacterium tuberculosis, indicating potential for medical research and drug development (Balamurugan et al., 2010).

Electronic and Nonlinear Optical Properties

  • The electronic and nonlinear optical (NLO) properties of related quinoline derivatives have been studied, showing these compounds as potential candidates for technological applications due to their high NLO properties (Khalid et al., 2019).

Antimalarial Activity

  • Some derivatives of this compound have been investigated for activity against malaria, showing promise as potential antimalarial drugs (Görlitzer et al., 2006).

Antileishmanial Activity

  • In studies, derivatives of this compound demonstrated significant in vitro and in vivo antileishmanial activity, suggesting potential use in treating leishmaniasis (Petro-Buelvas et al., 2021).

Acid-Base Properties

  • The acid-base properties of bifunctional compounds based on derivatives of this chemical have been studied, which is crucial in developing photoacid and photobase materials (Gavrishova et al., 2015).

Fluorescence Quantum Yields

  • These compounds have been analyzed for their potential application as invisible ink dyes due to their moderate to high fluorescence quantum yields, which is significant in the field of optical materials (Bogza et al., 2018).

Dielectric Properties

properties

IUPAC Name

4-[(E)-2-(4-nitrophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O3S/c28-27(29)18-12-9-17(10-13-18)11-14-22-20-15-16-31-25(20)21-7-4-8-23(24(21)26-22)30-19-5-2-1-3-6-19/h1-14H,15-16H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEVXDVPJSQAQW-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)C=CC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)/C=C/C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-(4-nitrophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.